An In-depth Technical Guide on the Core Chemical Properties of O-Desmethyl gefitinib-d6
An In-depth Technical Guide on the Core Chemical Properties of O-Desmethyl gefitinib-d6
An In-Depth Technical Guide to the Core Chemical Properties of O-Desmethyl gefitinib-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl gefitinib is the primary active metabolite of gefitinib, a crucial epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The formation of this metabolite is mediated by the cytochrome P450 isoform CYP2D6.[2][4][5] O-Desmethyl gefitinib-d6 is a deuterated analog of this metabolite, commonly employed as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification in biological samples.[6] This guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to O-Desmethyl gefitinib-d6.
Chemical and Physical Properties
The core chemical and physical properties of O-Desmethyl gefitinib and its deuterated form, O-Desmethyl gefitinib-d6, are summarized below for easy comparison.
| Property | O-Desmethyl gefitinib | O-Desmethyl gefitinib-d6 |
| IUPAC Name | 4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol[7] | 4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d6[8] |
| Synonyms | M523595[8][9] | M523595-d6[8] |
| CAS Number | 847949-49-9[2][7][10] | Not Available[8] |
| Chemical Formula | C₂₁H₂₂ClFN₄O₃[2][7] | C₂₁H₁₆D₆ClFN₄O₃[6][8] |
| Molecular Weight | 432.88 g/mol [2][11] | 438.92 g/mol [6] |
| Appearance | Off-white to light yellow solid[11] | No data available |
| Purity | >98%[8] | >98%[8] |
| Solubility | Soluble in DMSO[2] | No data available |
| Storage (Solid) | -20°C for 3 years[11] | No data available |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1][2] | No data available |
Biological Activity and Metabolism
O-Desmethyl gefitinib is an active metabolite that, like its parent compound gefitinib, inhibits EGFR.[1] In subcellular assays, it demonstrates potent EGFR inhibition with an IC50 of 36 nM.[1] However, its activity is less pronounced in whole-cell assays, with an IC50 of 760 nM compared to 49 nM for gefitinib.[2]
The metabolism of gefitinib to O-Desmethyl gefitinib is primarily catalyzed by the CYP2D6 enzyme.[2][5] While CYP3A4 is the main enzyme responsible for the overall metabolism of gefitinib, CYP2D6 is specifically responsible for the O-demethylation that produces this major metabolite.[5][12]
The signaling pathway inhibited by O-Desmethyl gefitinib involves the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP site of the EGFR's tyrosine kinase domain, it blocks autophosphorylation and subsequent downstream signaling cascades that promote cell proliferation and survival.
Experimental Protocols
Synthesis of Gefitinib
While the direct synthesis of O-Desmethyl gefitinib is not widely published, the synthesis of its parent compound, gefitinib, provides a foundational understanding of the chemical processes involved. Several synthetic routes have been developed, often aiming for high yield and purity without the need for chromatographic purification.
One efficient four-step synthesis starts from 2,4-dichloro-6,7-dimethoxyquinazoline.[13] This process involves:
-
Monodemethylation: Using an ionic liquid like trimethylammonium heptachlorodialuminate to selectively remove one of the methyl groups from the dimethoxyquinazoline core.
-
Nucleophilic Aromatic Substitution: Reaction with 3-chloro-4-fluoroaniline.
-
O-Alkylation: Introduction of the 3-morpholinopropoxy side chain.
-
Selective Dehalogenation: To yield the final gefitinib product.
Another approach starts from methyl 3-hydroxy-4-methoxybenzoate and involves alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions, achieving an overall yield of 37.4%.[14]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A rapid and specific LC-MS/MS method has been developed for the simultaneous quantification of gefitinib and O-Desmethyl gefitinib in human plasma, where O-Desmethyl gefitinib-d6 would be an ideal internal standard.[15][16]
Methodology:
-
Sample Preparation: Protein precipitation from plasma samples.
-
Chromatographic Separation:
-
Detection:
-
Validation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. tandfonline.com [tandfonline.com]
- 6. veeprho.com [veeprho.com]
- 7. O-Desmethyl Gefitinib | C21H22ClFN4O3 | CID 135496227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BioOrganics [bioorganics.biz]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. O-Desmethyl Gefitinib | 847949-49-9 [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ClinPGx [clinpgx.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
